molecular formula C14H11N3O5S B8775969 1H-Pyrrolo[2,3-b]pyridine-2-methanol, 5-nitro-1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-b]pyridine-2-methanol, 5-nitro-1-(phenylsulfonyl)-

Cat. No. B8775969
M. Wt: 333.32 g/mol
InChI Key: HFCLJSZFCUZNBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[2,3-b]pyridine-2-methanol, 5-nitro-1-(phenylsulfonyl)- is a useful research compound. Its molecular formula is C14H11N3O5S and its molecular weight is 333.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-b]pyridine-2-methanol, 5-nitro-1-(phenylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-b]pyridine-2-methanol, 5-nitro-1-(phenylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1H-Pyrrolo[2,3-b]pyridine-2-methanol, 5-nitro-1-(phenylsulfonyl)-

Molecular Formula

C14H11N3O5S

Molecular Weight

333.32 g/mol

IUPAC Name

[1-(benzenesulfonyl)-5-nitropyrrolo[2,3-b]pyridin-2-yl]methanol

InChI

InChI=1S/C14H11N3O5S/c18-9-12-7-10-6-11(17(19)20)8-15-14(10)16(12)23(21,22)13-4-2-1-3-5-13/h1-8,18H,9H2

InChI Key

HFCLJSZFCUZNBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)[N+](=O)[O-])CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

NaBH4 (0.084 g, 2.21 mmol) was added to a solution of 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (611 mg, 1.844 mmol) in THF (18.3 mL) and methanol (1.8 mL) at 0° C. The reaction mixture was stirred for 1 hour. It was then treated with water and ethyl acetate, and the layers were separated. The aqueous layer was extracted with ethyl acetate. The combined organic layers were dried with sodium sulfate, filtered and concentrated in vacuo. The crude product was purified by flash chromatography to afford (5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol (0.26 g, 42% yield).
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0.084 g
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reactant
Reaction Step One
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611 mg
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reactant
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Quantity
18.3 mL
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Reaction Step One
Quantity
1.8 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Two

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